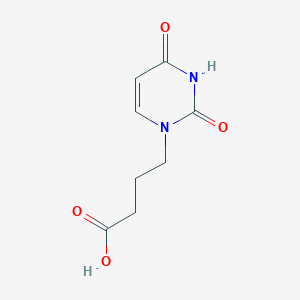
2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate is a chemical compound with the molecular formula C16H25NO2 It is known for its unique structure, which includes a carbamate group attached to a highly branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate typically involves the reaction of 2,2,4,4-tetramethylpentan-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
[ \text{2,2,4,4-Tetramethylpentan-3-ol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a pharmacological agent.
Industry: It can be used in the development of new materials, coatings, or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The pathways involved may include enzymatic reactions or binding to receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: A precursor in the synthesis of the carbamate.
Phenyl isocyanate: Another precursor used in the synthesis.
2,2,4,4-Tetramethyl-3-pentanone: A structurally related compound with different functional groups.
Uniqueness
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate is unique due to its specific combination of a highly branched alkyl chain and a carbamate group
Properties
CAS No. |
7467-81-4 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13(16(4,5)6)19-14(18)17-12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,17,18) |
InChI Key |
ZXJFUPSUJNJUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
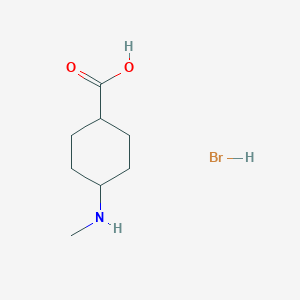
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
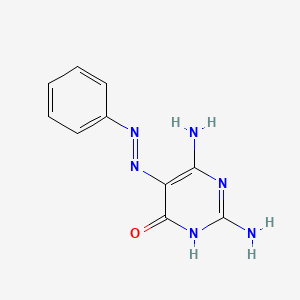
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
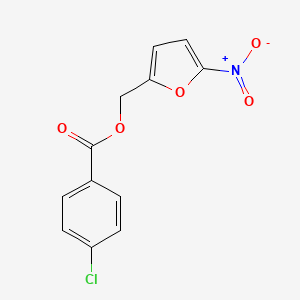

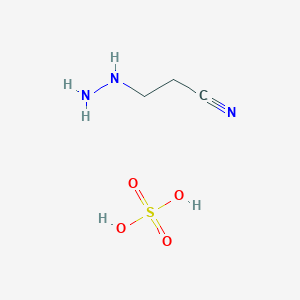
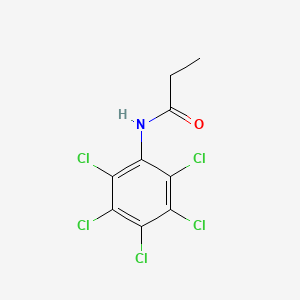
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
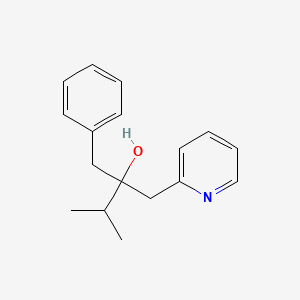
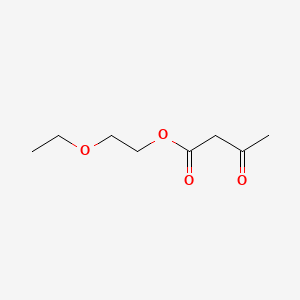
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
